molecular formula C13H13FN4O3 B2709596 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide CAS No. 2034520-83-5

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide

Cat. No.: B2709596
CAS No.: 2034520-83-5
M. Wt: 292.27
InChI Key: IDZXIWDDJCECCZ-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a synthetic compound designed for advanced chemical and biochemical research. Its structure, featuring a 4,6-dimethoxy-1,3,5-triazine scaffold linked to a 3-fluorobenzamide group, suggests potential as a key intermediate or building block in the development of novel bioactive molecules. Research into analogous 1,3,5-triazine derivatives indicates broad applicability in medicinal chemistry, including their investigation as monoamine oxidase (MAO) inhibitors for neurological research and as core structures in the design of compounds with cytotoxic activity against various cancer cell lines . Furthermore, the 4,6-dimethoxy-1,3,5-triazine moiety is recognized in polymer science as an effective activating agent for the formation of amide bonds, enabling the cross-linking of biopolymers like carboxymethyl cellulose to create materials with enhanced mechanical and barrier properties . The incorporation of the 3-fluorobenzamide group may allow for targeted modifications of physicochemical properties and interaction with biological targets, making this compound a valuable tool for researchers exploring structure-activity relationships in drug discovery, materials science, and chemical biology. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-4-3-5-9(14)6-8/h3-6H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZXIWDDJCECCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 3-fluorobenzamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated purification systems to streamline the process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Coupling Reactions: Reagents such as carboxylic acids and amines are used in the presence of a base like N-methylmorpholine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide involves the activation of carboxylic acids to form reactive intermediates that can undergo nucleophilic attack by amines or alcohols. This activation is facilitated by the triazine ring, which acts as an electron-withdrawing group, enhancing the electrophilicity of the carboxylic acid carbonyl carbon . The resulting intermediates are highly reactive and can form stable amide or ester bonds, making this compound an effective coupling reagent.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs are categorized based on substituents attached to the triazine ring and the nature of the appended functional groups. Key examples include:

Table 1: Structural Comparison of Triazine Derivatives
Compound Name Triazine Substituents Functional Group Biological Activity Reference
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide 4,6-dimethoxy 3-Fluorobenzamide Not specified -
(Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) 4,6-dimethoxy Vinyl-linked 4-methoxyaniline Antifungal (C. albicans)
Prosulfuron 4-methoxy, 6-methyl Sulfonamide Herbicide
Cinosulfuron 4,6-dimethoxy Sulfonamide with methoxyethoxy Herbicide
(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives (3–9) 4,6-dimethoxy Amino acids (e.g., glycine, alanine) Not specified

Key Observations:

  • Functional Group Impact: The substitution of benzamide (target compound) versus sulfonamide (prosulfuron, cinosulfuron) or aniline (TRI) significantly alters biological activity. Sulfonamide-linked triazines like cinosulfuron act as herbicides, while TRI’s aniline group confers antifungal properties .
  • Triazine Substitution : All compounds share a dimethoxy-substituted triazine except prosulfuron (methoxy and methyl), which may influence steric hindrance and electronic properties.

Biological Activity

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is a derivative of 4,6-dimethoxy-1,3,5-triazine and features a fluorobenzamide moiety. Its synthesis typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with an appropriate amine under controlled conditions. The general reaction pathway can be summarized as follows:

  • Activation of the Triazine : The triazine derivative is activated using coupling agents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to facilitate the formation of amides.
  • Amide Formation : The activated triazine reacts with the corresponding amine to yield the desired benzamide product.

Antitumor Activity

Research has indicated that compounds related to benzamides exhibit significant antitumor properties. For instance, studies have shown that certain benzamide derivatives can inhibit cell proliferation in various cancer cell lines. Specifically:

  • Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to interact with DNA and inhibit key enzymes involved in cell division and survival. For example, compounds were found to bind within the minor groove of DNA, disrupting normal cellular functions .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that this compound may possess activity against a range of bacterial strains:

  • In Vitro Studies : In various assays, the compound demonstrated moderate antibacterial activity compared to standard antibiotics . This suggests potential applications in treating bacterial infections.

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of several benzamide derivatives in inhibiting tumor growth in vitro. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HCC827 and NCI-H358) .

CompoundCell LineIC50 (μM)
AHCC8276.26
BNCI-H3586.48
CHCC827 (3D)20.46
DNCI-H358 (3D)16.00

Case Study 2: Antibacterial Activity

In another study focusing on antimicrobial properties, various derivatives were tested against common pathogens. The results indicated that while the compound showed some activity, it was less effective than traditional antibiotics but still promising for further development .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa>128 μg/mL

Q & A

Q. What are the common synthetic routes for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-fluorobenzamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Triazine Core Formation : The 4,6-dimethoxy-1,3,5-triazine ring is synthesized via nucleophilic substitution reactions, often using trichlorotriazine as a starting material. Methoxy groups are introduced under controlled alkaline conditions .
  • Benzamide Coupling : The fluorobenzamide moiety is attached via carbodiimide-mediated coupling (e.g., using DMT-MM [4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride]) or activated ester methods. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.1 triazine:benzamide) are critical to minimize side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (for methoxy and fluorophenyl protons), ¹³C NMR (triazine ring carbons), and ¹⁹F NMR (fluorine environment confirmation) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of the triazine ring?

Regioselectivity is controlled by:

  • Stepwise Substitution : Sequential introduction of substituents (e.g., methoxy before benzamide) to avoid steric clashes .
  • Catalytic Methods : Palladium or copper catalysts for cross-coupling reactions at specific positions .
  • Temperature Modulation : Lower temperatures (−35°C) favor selective substitution at the 2-position of the triazine ring .

Q. How can researchers resolve contradictions in reported biological activities (e.g., fungicidal vs. lack of efficacy) for this compound?

Methodological approaches include:

  • Assay Standardization : Use consistent fungal strains (e.g., Candida albicans ATCC 90028) and growth media (RPMI-1640) to reduce variability .
  • Structural Analog Testing : Compare activity of derivatives (e.g., varying triazine substituents) to identify pharmacophores .
  • Metabolic Stability Studies : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cytochrome P450 or fungal lanosterol demethylase .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : 3D descriptors (e.g., CoMFA, CoMSIA) correlate structural features (e.g., methoxy group electronegativity) with activity .

Q. How can reaction byproducts be minimized during the synthesis of the fluorobenzamide moiety?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during coupling to prevent unwanted acylation .
  • Low-Temperature Reactions : Conduct benzamide activation at 0–5°C to suppress hydrolysis .
  • In Situ Monitoring : TLC or inline IR spectroscopy to detect intermediates and terminate reactions at optimal conversion .

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